molecular formula C14H16N2O3S B11034779 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(methylsulfanyl)phenyl]propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(methylsulfanyl)phenyl]propanamide

Cat. No.: B11034779
M. Wt: 292.36 g/mol
InChI Key: GHYUQPADVKXFPA-UHFFFAOYSA-N
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Description

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(methylsulfanyl)phenyl]propanamide is a complex organic compound that features a combination of oxazole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(methylsulfanyl)phenyl]propanamide typically involves multiple steps, starting with the preparation of the oxazole ring and the phenyl group. The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors. The phenyl group with a methylsulfanyl substituent can be introduced through electrophilic aromatic substitution reactions. The final step involves coupling these two fragments under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(methylsulfanyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution of the methoxy group could yield various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(methylsulfanyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(methylsulfanyl)phenyl]propanamide involves its interaction with specific molecular targets. The oxazole ring and phenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid
  • 3-methoxy-5-(aminomethyl)isoxazole
  • 3-(3-methoxy-1,2-oxazol-5-yl)methanamine

Uniqueness

3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(methylsulfanyl)phenyl]propanamide is unique due to the presence of both the oxazole ring and the phenyl group with a methylsulfanyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(3-methylsulfanylphenyl)propanamide

InChI

InChI=1S/C14H16N2O3S/c1-18-14-9-11(19-16-14)6-7-13(17)15-10-4-3-5-12(8-10)20-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,17)

InChI Key

GHYUQPADVKXFPA-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC(=CC=C2)SC

Origin of Product

United States

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